synthesis and characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
synthesis and characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
An In-depth Technical Guide to the Synthesis and Characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile synthetic handles.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, a key heterocyclic building block for drug discovery programs. We will dissect the strategic considerations behind the synthetic route, provide step-by-step protocols validated by mechanistic principles, and outline a full suite of analytical techniques for structural confirmation and purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-rationalized approach to this valuable intermediate.
Strategic Synthetic Design & Retrosynthesis
A robust synthetic strategy relies on deconstructing the target molecule into readily available starting materials. The chosen route emphasizes efficiency, high yields, and the use of well-established, scalable chemical transformations.
The retrosynthetic analysis of the target compound identifies a key aldehyde intermediate, which can be accessed through a powerful cyclization-formylation reaction.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a three-step forward synthesis:
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Hydrazinolysis: Synthesis of the key 2-hydrazinyl-5-methylpyridine intermediate from commercially available 2-chloro-5-methylpyridine.
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Vilsmeier-Haack Cyclization: Construction of the 1,4,5-trisubstituted pyrazole ring system to yield the aldehyde intermediate. This reaction is a cornerstone of heterocyclic chemistry, providing a direct route to formyl-substituted pyrazoles.[3][4]
-
Selective Reduction: Conversion of the aldehyde to the primary alcohol using a mild and selective hydride reducing agent.[5][6]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints for reaction monitoring and purification.
Step 1: Synthesis of 2-hydrazinyl-5-methylpyridine
The nucleophilic aromatic substitution of a chloropyridine with hydrazine hydrate is a standard and effective method for producing hydrazinylpyridine derivatives.[7] An excess of hydrazine hydrate is employed to minimize the formation of undesired dimer byproducts.[8]
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Reaction Scheme: (Self-correction: Actual image generation is not possible, but a descriptive scheme is implied) 2-chloro-5-methylpyridine + Hydrazine Hydrate → 2-hydrazinyl-5-methylpyridine
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Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 eq).
-
Add hydrazine hydrate (8-10 eq) and ethanol (5 mL per gram of chloropyridine).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Ethyl Acetate:Hexane eluent system until the starting chloropyridine spot is no longer visible (typically 12-24 hours).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinyl-5-methylpyridine as a solid, which can be used in the next step without further purification or recrystallized from ethanol/water if necessary.
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Step 2: Synthesis of 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction. The reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both the cyclizing and formylating agent when reacting with a suitable hydrazone precursor.[9]
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Reaction Scheme: (Self-correction: Actual image generation is not possible, but a descriptive scheme is implied) 2-hydrazinyl-5-methylpyridine + Vilsmeier Reagent → 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde
-
Protocol:
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Prepare a solution of 2-hydrazinyl-5-methylpyridine (1.0 eq), obtained from Step 1, in a minimal amount of anhydrous DMF.
-
Add the hydrazine solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C for 3-5 hours. Monitor reaction completion via TLC (1:1 Ethyl Acetate:Hexane).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
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Step 3: Synthesis of (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
The final step is a selective reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is the reagent of choice due to its high selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more potent hydrides like LiAlH₄.[10][11][12] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[6]
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Reaction Scheme: (Self-correction: Actual image generation is not possible, but a descriptive scheme is implied) 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde + NaBH₄ → (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol
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Protocol:
-
Dissolve the aldehyde intermediate (1.0 eq) from Step 2 in methanol (10 mL per gram of aldehyde) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the aldehyde starting material is fully consumed.
-
Quench the reaction by the slow, careful addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid is the final product, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, which can be further purified by recrystallization if necessary.
-
Comprehensive Characterization
Affirming the structure and purity of the synthesized compound is paramount. A multi-technique approach provides orthogonal data points, ensuring a high degree of confidence in the final material.
Caption: Relationship between analytical techniques and derived structural information.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation in solution. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Expected ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~8.35 | Pyridine H6 (singlet or narrow doublet) |
| ~8.20 | Pyrazole H5 (singlet) |
| ~7.80 | Pyrazole H3 (singlet) |
| ~7.70 | Pyridine H4 (doublet of doublets) |
| ~7.60 | Pyridine H3 (doublet) |
| ~4.70 | -CH₂OH (doublet, J ≈ 5-6 Hz) |
| ~2.40 | Pyridine -CH₃ (singlet) |
| ~1.90 | -CH₂OH (triplet, J ≈ 5-6 Hz, exchangeable) |
| Expected ¹³C NMR Data (101 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | Pyridine C2 |
| ~148.5 | Pyridine C6 |
| ~139.5 | Pyridine C4 |
| ~138.0 | Pyrazole C5 |
| ~130.0 | Pyrazole C3 |
| ~122.0 | Pyrazole C4 |
| ~115.0 | Pyridine C3 |
| ~112.0 | Pyridine C5 |
| ~57.0 | -CH₂OH |
| ~18.0 | -CH₃ |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.
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Molecular Formula: C₁₁H₁₃N₃O
-
Expected [M+H]⁺: 204.1131 (Calculated for C₁₁H₁₄N₃O⁺)
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.[13][14]
-
Key Absorptions (cm⁻¹):
-
3400-3200 (broad): O-H stretch of the alcohol group.
-
3100-3000: Aromatic C-H stretches.
-
2950-2850: Aliphatic C-H stretches (-CH₃, -CH₂-).
-
1600-1450: C=C and C=N stretching vibrations of the pyridine and pyrazole rings.
-
1100-1000: C-O stretch of the primary alcohol.
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Applications in Drug Discovery
The pyrazole motif is a cornerstone of modern medicinal chemistry, featured in drugs treating a wide range of conditions, including inflammation, cancer, and infectious diseases.[15][16] The title compound, (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, serves as a versatile intermediate. The primary alcohol can be readily oxidized to the corresponding aldehyde for use in reductive aminations, converted to a leaving group (e.g., tosylate or halide) for nucleophilic displacement, or used in esterification and etherification reactions. This allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery campaigns.
Conclusion
This guide has detailed a logical and robust three-step synthesis for (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol, grounded in well-understood reaction mechanisms. The protocols for synthesis and purification are complemented by a comprehensive characterization strategy, ensuring that researchers can produce and validate this valuable building block with a high degree of confidence. The strategic insights and detailed methodologies presented herein are designed to empower scientists in the fields of chemical synthesis and drug development.
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(Image generated using online chemical drawing tools)